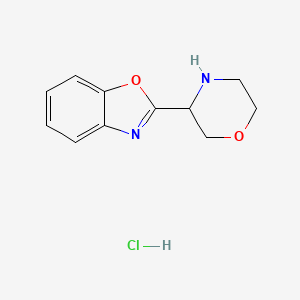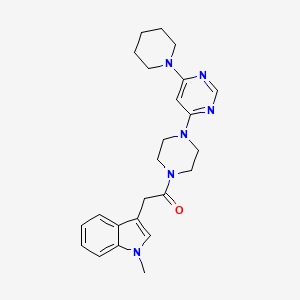
Azetidine-3-sulfonyl fluoride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidine-3-sulfonyl fluoride hydrochloride is a chemical compound with the CAS Number: 1909305-42-5 . It has a molecular weight of 175.61 and is typically available in powder form .
Synthesis Analysis
Azetidines, the class of compounds to which Azetidine-3-sulfonyl fluoride hydrochloride belongs, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances recently . One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .Molecular Structure Analysis
The molecular structure of Azetidine-3-sulfonyl fluoride hydrochloride is represented by the Inchi Code: 1S/C3H6FNO2S.ClH/c4-8(6,7)3-1-5-2-3;/h3,5H,1-2H2;1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Some of the most important developments in azetidine chemistry in recent years include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles .Physical And Chemical Properties Analysis
Azetidine-3-sulfonyl fluoride hydrochloride is a powder . It has a molecular weight of 175.61 . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis and Reactivity : Azetidine derivatives, including those related to Azetidine-3-sulfonyl fluoride hydrochloride, have been extensively studied for their reactivity and potential applications in synthesizing novel compounds. For instance, fluorinated aziridines and azetidines serve as important building blocks for more complex structures and are key in medicinal chemistry-oriented compounds due to their unique reactivity and regioselectivity in nucleophilic substitution reactions (Meyer, 2016). The profound effect of fluorine substitution on these molecules significantly alters their chemical properties, which can be exploited in various synthetic applications (Banks, 2006).
Radioligand Development : The compound has been utilized in the development of radioligands for imaging purposes. For example, a related azetidine derivative, 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine (F-A-85380), has shown promise as a radioligand for brain imaging of nicotinic acetylcholine receptors with PET, demonstrating its potential for studying neurological disorders and brain function (Doll et al., 1999).
Biological Applications
Antibiotic Synthesis : The azetidine ring is a crucial component in the synthesis of certain antibiotics, showcasing the role of azetidine derivatives in developing new therapeutic agents. For instance, substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, derived from azetidine precursors, have been synthesized and exhibit significant activity against Gram-negative bacteria, illustrating the potential of azetidine derivatives in antibiotic development (Woulfe & Miller, 1985).
Material Science
Energetic Materials : Azetidine derivatives have applications in material science, particularly in the synthesis of energetic materials. For instance, the scalable production of a highly energetic bromoacetylene building block, 3-(Bromoethynyl)azetidine, highlights the utility of azetidine derivatives in designing compounds with significant decomposition energy for potential use in various industrial applications (Kohler et al., 2018).
Safety and Hazards
The compound is classified as dangerous, with the signal word being "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Azetidines have attracted major attention in organic synthesis due to their unique properties . Future directions in the field of azetidine research include further exploration of the synthesis and reactivity of azetidines, with a focus on the most recent advances, trends, and future directions . The use of azetidines as motifs in drug discovery, polymerization, and chiral templates are also areas of interest .
Wirkmechanismus
Target of Action
Azetidine-3-sulfonyl fluoride hydrochloride is a type of azetidine, which is a four-membered heterocycle Azetidines are known to be important building blocks for polyamines, which have many applications such as antibacterial and antimicrobial coatings, co2 adsorption, chelation, materials templating, and non-viral gene transfection .
Mode of Action
Azetidines are known to undergo anionic and cationic ring-opening polymerization . This process involves the breaking of the strained four-membered ring of the azetidine, leading to the formation of polyamines .
Biochemical Pathways
The resulting polymers from the ring-opening polymerization of azetidines have been associated with various applications, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 17561 , which may influence its bioavailability.
Result of Action
The resulting polymers from the ring-opening polymerization of azetidines have been associated with various applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation, materials templating, and non-viral gene transfection .
Action Environment
The stability of azetidines is known to be significantly higher than that of related aziridines, which suggests that they may be more resistant to environmental factors .
Eigenschaften
IUPAC Name |
azetidine-3-sulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FNO2S.ClH/c4-8(6,7)3-1-5-2-3;/h3,5H,1-2H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVMJEXGGSMBKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidine-3-sulfonyl fluoride hydrochloride | |
CAS RN |
1909305-42-5 |
Source


|
| Record name | azetidine-3-sulfonyl fluoride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2972616.png)






![(Z)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2972629.png)

![(Z)-methyl 2-(6-fluoro-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2972632.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2972634.png)